

The Rise and Fall of Zenarestat: An Aldose Reductase Inhibitor's Journey

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zenarestat

Cat. No.: B1682419

[Get Quote](#)

An In-depth Technical Guide on the Discovery and History of **Zenarestat** as an Aldose Reductase Inhibitor

Abstract

Zenarestat (also known as FR-74366 and FK-366) emerged as a potent, orally active aldose reductase inhibitor (ARI) from the research laboratories of Fujisawa Pharmaceutical Co. in the late 1980s. As a quinazoline derivative, it represented a significant effort in the quest to mitigate chronic diabetic complications, including neuropathy, retinopathy, and nephropathy. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of **Zenarestat**. It details the scientific rationale behind its mechanism of action, the experimental protocols employed in its evaluation, and a summary of its preclinical and clinical findings. The document is intended for researchers, scientists, and drug development professionals interested in the history and science of aldose reductase inhibition.

Introduction: The Aldose Reductase Hypothesis and the Promise of Zenarestat

Chronic hyperglycemia in diabetes mellitus leads to a cascade of metabolic dysregulations, one of which is the increased flux of glucose through the polyol pathway.[1] Aldose reductase, the first and rate-limiting enzyme in this pathway, catalyzes the NADPH-dependent conversion of glucose to sorbitol.[2] Under normoglycemic conditions, this pathway is of minor significance; however, in the hyperglycemic state, the accumulation of intracellular sorbitol is thought to

induce osmotic stress and a cascade of downstream pathological events. These include increased oxidative stress, formation of advanced glycation end-products (AGEs), and activation of protein kinase C (PKC), all of which contribute to the pathogenesis of diabetic complications.

The inhibition of aldose reductase, therefore, presented a promising therapeutic strategy to prevent or ameliorate these long-term complications. **Zenarestat** was developed as a potent and selective inhibitor of this enzyme, with the hope of offering a targeted therapy for patients with diabetes.

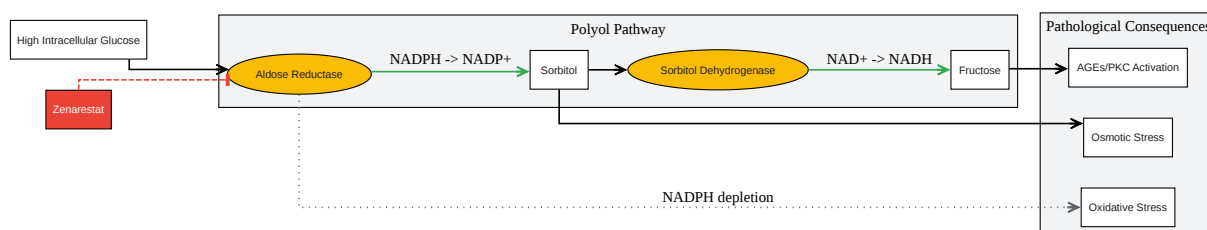
Discovery and Development History

Zenarestat was synthesized and developed by Fujisawa Pharmaceutical Co. (now Astellas Pharma) in Japan.[3] Early preclinical studies demonstrated its high potency against aldose reductase.[4] Subsequently, Fujisawa licensed the development and marketing rights for **Zenarestat** for the treatment of diabetic neuropathy in the USA, Europe, and other regions to Parke-Davis (later acquired by Pfizer).[5]

Phase III clinical trials for diabetic neuropathy commenced in Japan, the USA, and Europe.[5] However, in October 2000, Pfizer suspended the development of **Zenarestat** in the US and Europe due to observations of renal toxicity in a subset of patients, particularly at the highest dose of 1200 mg/day.[5] Despite the discontinuation in the West, Fujisawa continued with Phase III trials in Japan at a lower dose (600 mg/day).[5] An eyedrop formulation was also being developed for diabetic retinopathy.[5] Ultimately, the development of **Zenarestat** was terminated.[6]

Mechanism of Action: Inhibition of the Polyol Pathway

Zenarestat functions as a reversible, mixed-type inhibitor of aldose reductase.[4] By binding to the enzyme, it blocks the conversion of glucose to sorbitol, thereby mitigating the downstream pathological consequences of sorbitol accumulation.



[Click to download full resolution via product page](#)

Caption: Inhibition of the Polyol Pathway by **Zenarestat**.

Preclinical Data

In Vitro Efficacy

Zenarestat demonstrated potent inhibition of aldose reductase from various sources.

Enzyme Source	IC50	Reference
Rat Sciatic Nerve	3.6 nmol/L	[4]
Rat Lens	4.4 nmol/L	[4]
Human Erythrocyte	1.6 μ mol/L	[4]
Rat Lens (sorbitol accumulation)	39 μ mol/L	[4]
Rat Sciatic Nerve (sorbitol accumulation)	17 μ mol/L	[4]

In Vivo Efficacy in Animal Models

Oral administration of **Zenarestat** to streptozotocin (STZ)-induced diabetic rats led to a dose-dependent reduction in sorbitol levels in various tissues.

Tissue	ED50 (mg/kg)	Reference
Sciatic Nerve	3.7	[4]
Lens	23	[4]
Retina	52	[4]
Renal Cortex	62	[4]

Long-term administration of **Zenarestat** in diabetic rats showed a delay in cataract formation and an improvement in reduced motor nerve conduction velocity (MNCV).[4] In Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, 32 mg/kg of **Zenarestat** improved nerve dysfunction and reduced nerve sorbitol accumulation.[7]

Pharmacokinetics

Species	Parameter	Value	Reference
Rat	Bioavailability	93%	[8]
Terminal elimination half-life	6 h	[8]	
Total Clearance (male chronic diabetic)	42.2 ml/hr/kg	[9]	
Dog	Bioavailability	65%	[8]
Terminal elimination half-life	6 h	[8]	

Clinical Data

Pharmacokinetics in Humans

In healthy volunteers, **Zenarestat** exhibited linear pharmacokinetics. Following a 600mg oral dose, the mean bioavailability parameters were:

Parameter	Value	Reference
AUC0-12h	228 µg•h/ml	[5]
t _{max}	1.9 h	[5]
C _{max}	58 mg/L	[5]
t _{1/2}	11.3 h	[5]
Urinary recovery (unchanged drug)	27.2%	[5]

Food intake was found to decrease the AUC by 29% and increase clearance by 99%.[\[5\]](#)

Efficacy in Diabetic Neuropathy

A 52-week, randomized, placebo-controlled, double-blinded, multi-dose clinical trial was conducted in patients with mild to moderate diabetic peripheral neuropathy.[\[10\]](#) The study demonstrated dose-dependent increases in sural nerve **Zenarestat** levels and sorbitol suppression, which were accompanied by a significant improvement in nerve conduction velocity (NCV).[\[10\]](#) Doses that produced greater than 80% sorbitol suppression were associated with a significant increase in the density of small-diameter myelinated nerve fibers.[\[10\]](#)

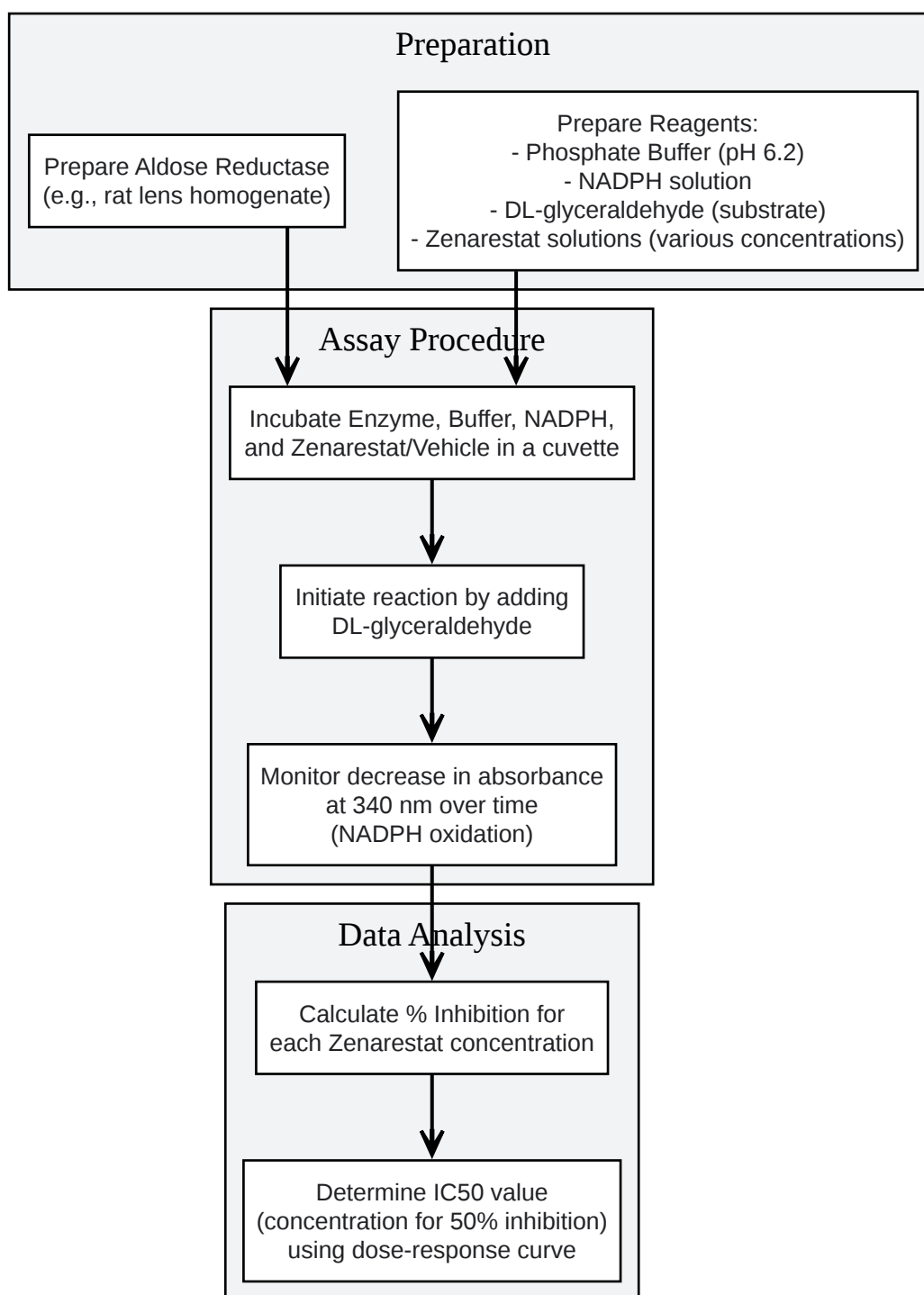
Another multicentered trial, which was terminated early, also showed that patients treated with **Zenarestat** had a slowing of or improvement in neuropathy at 12 months as assessed by NCSs.[\[11\]](#)[\[12\]](#)

Nerve Conduction Parameter (Placebo Group Change at 12 months)	Nerve Conduction Parameters			
	Change	P-value	95% CI	Reference
Sural Sensory Velocity	-0.65 m/s	0.0008	-1.04 to -0.27	[13]
Median Sensory Amplitude	-0.80 μ V	0.0021	-1.3 to -0.29	[13]
Median Distal Motor Latency	+0.18 ms	0.002	0.09 to 0.28	[13]

Experimental Protocols

Aldose Reductase Inhibition Assay (General Protocol)

This protocol is a general representation based on common methodologies for determining aldose reductase inhibitory activity.



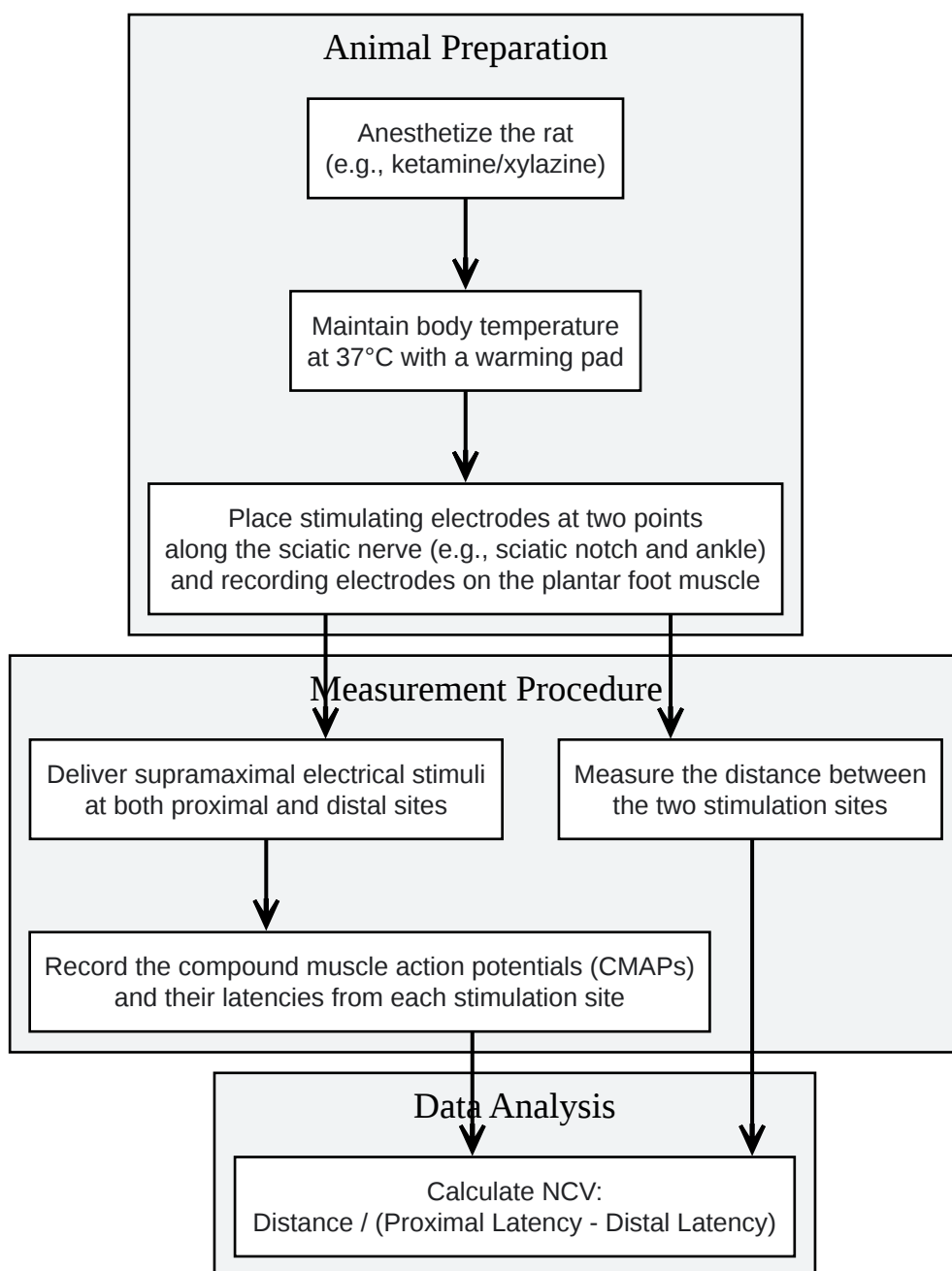
[Click to download full resolution via product page](#)

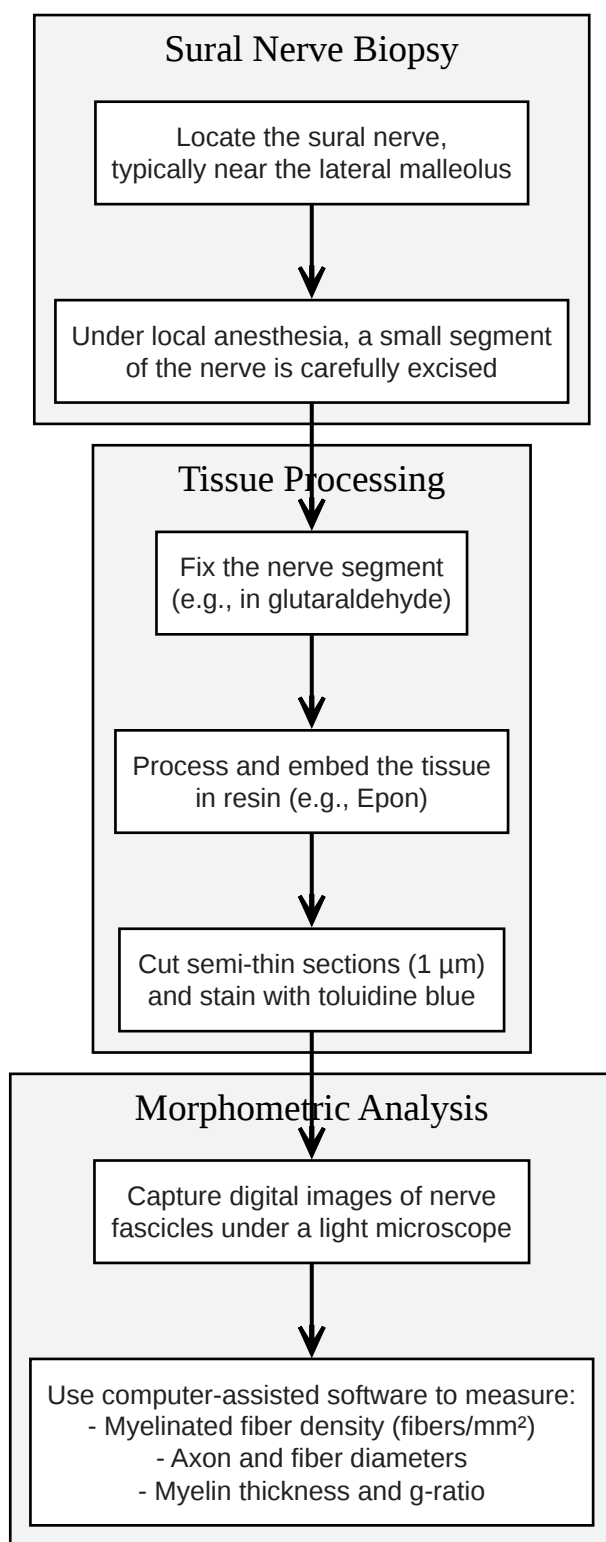
Caption: Workflow for Aldose Reductase Inhibition Assay.

- **Enzyme Preparation:** A 10% homogenate of rat lenses is prepared in 0.1 M phosphate buffer (pH 7.4). The homogenate is centrifuged, and the supernatant containing aldose reductase is used for the assay.[3]
- **Reaction Mixture:** In a quartz cuvette, 0.7 mL of 0.067 M phosphate buffer (pH 6.2), 0.1 mL of 25×10^{-5} M NADPH, 0.1 mL of the lens supernatant, and 0.1 mL of the test compound (**Zenarestat** at various concentrations) or vehicle are mixed.[3]
- **Reaction Initiation:** The enzymatic reaction is initiated by adding 0.1 mL of 5×10^{-4} M DL-glyceraldehyde as the substrate.[3]
- **Measurement:** The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored for 3 minutes at 30-second intervals using a spectrophotometer.[3]
- **Calculation:** The percentage of inhibition is calculated for each concentration of **Zenarestat**, and the IC₅₀ value is determined from the dose-response curve.

Nerve Conduction Velocity (NCV) Measurement in Rats (General Protocol)

This protocol is a general representation based on common methodologies for measuring NCV in rodent models of diabetic neuropathy.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 2. Pharmacokinetics and Safety of Enzalutamide in Healthy Chinese Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicokinetics of zenarestat, an aldose reductase inhibitor in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Quality Improvement Study of Diagnostic Sural Nerve Morphometry Using Gold Standard Light Microscopy Versus Whole Slide Imaging and Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of zenarestat, an aldose reductase inhibitor, on peripheral neuropathy in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption, distribution and excretion of zenarestat, a new aldose reductase inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of zenarestat, an aldose reductase inhibitor, in male and female diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. Zenarestat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Is Nerve Electrophysiology a Robust Primary Endpoint in Clinical Trials of Treatments for Diabetic Peripheral Neuropathy? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Rise and Fall of Zenarestat: An Aldose Reductase Inhibitor's Journey]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1682419#discovery-and-history-of-zenarestat-as-an-ari>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com